molecular formula C14H16N2O4 B555201 L-Threonine 7-amido-4-methylcoumarin CAS No. 191723-66-7

L-Threonine 7-amido-4-methylcoumarin

Cat. No. B555201
CAS RN: 191723-66-7
M. Wt: 276.29 g/mol
InChI Key: OIZVQDJSQAAKEU-OQPBUACISA-N
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Description

L-Threonine 7-amido-4-methylcoumarin is an AMC fluorgenic substrate . It is used in various aminopeptidase assays .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O4 . It contains a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.29 g/mol . It should be stored at -20°C and protected from light .

Scientific Research Applications

  • Enzyme Substrates : L-Threonine 7-amido-4-methylcoumarin derivatives have been used as fluorogenic substrates in enzyme assays. They are particularly effective for studying enzymes like alpha-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin can be determined fluorometrically, making these compounds valuable in biochemical studies (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).

  • Analogue Synthesis for Biological Studies : An analogue of ubiquitin-based probe ubiquitin–7-amido-4-methylcoumarin (Ub–AMC) was synthesized to study the DUB enzyme. This analogue exhibits a well-folded structure and desired bioactivity, indicating its potential in biological research (Xu et al., 2016).

  • Fluorescence Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing 7-amino-4-methylcoumarin, have been used for fluorescence assays of enzymes like trypsin and papain. These compounds provide a sensitive method for enzyme determination (Kanaoka et al., 1977).

  • Metabolic Engineering for L-threonine Production : Studies in metabolic engineering have focused on optimizing L-threonine production in microorganisms like Escherichia coli and Corynebacterium glutamicum. This involves understanding and manipulating the metabolic pathways related to L-threonine synthesis and export (Dong, Quinn, & Wang, 2011).

  • Antitubercular Agent Characterization : 7-Amino-4-methylcoumarin, a derivative, has been evaluated for its antitubercular activity. It was found to be an effective agent against Mycobacterium tuberculosis, with potential as a novel drug candidate (Tandon et al., 2011).

  • Soil Enzyme Assay : The compound has been used in soil leucine aminopeptidase assays, indicating its utility in environmental and agricultural research (Wang et al., 2019).

  • Neurodegenerative Disease Research : Studies on 7-amidocoumarins, including 7-amido-4-methylcoumarin derivatives, have explored their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).

  • Influence on Cell Cycle and Stem Cell Research : L-threonine, the parent compound, plays a significant role in regulating the G1/S phase transition in mouse embryonic stem cells, indicating its importance in cellular processes and potential applications in stem cell research (Ryu & Han, 2011).

Mechanism of Action

L-Threonine 7-amido-4-methylcoumarin is a substrate for aminopeptidase . When hydrolyzed by a proteinase, it releases a strongly fluorescent AMC group . This property makes it useful in differentiating between gram-positive and gram-negative bacteria .

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVQDJSQAAKEU-OQPBUACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426784
Record name L-Threonine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191723-66-7
Record name L-Threonine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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